Peripheral Restriction vs. CNS-Penetrant Dual Inhibitors: PAMPA Permeability Comparison
FAAH/MAGL-IN-3 was explicitly designed for peripheral selectivity, as evidenced by its minimal permeability in a PAMPA assay, in stark contrast to CNS-penetrant dual inhibitors like JZL195 [1]. The low permeability of FAAH/MAGL-IN-3, along with two other compounds from the same study, was a key selection criterion for advancing into further ocular assays, where systemic CNS exposure is undesirable [1].
| Evidence Dimension | Membrane Permeability (PAMPA) |
|---|---|
| Target Compound Data | Very low / Minimal permeability (qualitative) |
| Comparator Or Baseline | JZL195: High CNS penetration (qualitative) |
| Quantified Difference | Not quantified; described as designed for peripheral selectivity vs. known CNS penetration. |
| Conditions | Parallel Artificial Membrane Permeability Assay (PAMPA) |
Why This Matters
This data confirms that FAAH/MAGL-IN-3 is unsuitable for CNS-targeted studies but is a preferred tool for peripheral or ocular research where minimizing off-target CNS effects is critical.
- [1] Fulp A, et al. Design and synthesis of endocannabinoid enzyme inhibitors for ocular indications. Bioorg Med Chem Lett. 2022 Jul 15;68:128763. View Source
